molecular formula C13H19NO3 B3050725 [(S)-beta-Hydroxyphenethyl]carbamic acid tert-butyl ester CAS No. 281670-47-1

[(S)-beta-Hydroxyphenethyl]carbamic acid tert-butyl ester

Cat. No. B3050725
CAS RN: 281670-47-1
M. Wt: 237.29 g/mol
InChI Key: FSRZPRRAZVZKFE-LLVKDONJSA-N
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Description

“[(S)-beta-Hydroxyphenethyl]carbamic acid tert-butyl ester” is a type of carbamate ester . It contains a total of 50 bonds, including 25 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Synthesis Analysis

The synthesis of carbamate esters like “[(S)-beta-Hydroxyphenethyl]carbamic acid tert-butyl ester” can be achieved through the reaction of ammonia with carbon dioxide at very low temperatures . A ceramic catalyst, which consists of zirconia (ZrO2) with a yttria (Y2O3) stabilised cubic structure, can accelerate the transesterification of β-keto esters with primary and secondary alcohols .


Molecular Structure Analysis

The molecular structure of “[(S)-beta-Hydroxyphenethyl]carbamic acid tert-butyl ester” is complex, with a variety of bond types and functional groups . The molecule’s 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals can be visualized using quantum chemical computations .

properties

IUPAC Name

tert-butyl N-[(2S)-2-hydroxy-2-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRZPRRAZVZKFE-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465120
Record name tert-butyl N-[(2S)-2-hydroxy-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(S)-beta-Hydroxyphenethyl]carbamic acid tert-butyl ester

CAS RN

281670-47-1
Record name tert-butyl N-[(2S)-2-hydroxy-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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